(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034254-80-1
VCID: VC7681445
InChI: InChI=1S/C15H18N4O4/c1-9-14(10(2)23-18-9)15(20)19-5-4-11(8-19)22-13-7-16-6-12(17-13)21-3/h6-7,11H,4-5,8H2,1-3H3
SMILES: CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC
Molecular Formula: C15H18N4O4
Molecular Weight: 318.333

(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

CAS No.: 2034254-80-1

Cat. No.: VC7681445

Molecular Formula: C15H18N4O4

Molecular Weight: 318.333

* For research use only. Not for human or veterinary use.

(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone - 2034254-80-1

Specification

CAS No. 2034254-80-1
Molecular Formula C15H18N4O4
Molecular Weight 318.333
IUPAC Name (3,5-dimethyl-1,2-oxazol-4-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C15H18N4O4/c1-9-14(10(2)23-18-9)15(20)19-5-4-11(8-19)22-13-7-16-6-12(17-13)21-3/h6-7,11H,4-5,8H2,1-3H3
Standard InChI Key OEVMJFBSSQNXMK-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central pyrrolidine ring substituted at the 1-position with a methanone group linked to a 3,5-dimethylisoxazole moiety. At the 3-position of the pyrrolidine, a methoxypyrazine group is attached via an ether linkage. This arrangement creates a conformationally flexible scaffold with multiple sites for molecular interactions.

The isoxazole ring (3,5-dimethylisoxazol-4-yl) contributes aromaticity and hydrogen-bonding capabilities, while the methoxypyrazine (6-methoxypyrazin-2-yl) enhances solubility through its polar oxygen atom. The pyrrolidine ring adopts a puckered conformation, which may influence binding to biological targets.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H18N4O4\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{4}
Molecular Weight318.333 g/mol
CAS Number2034254-80-1
Predicted LogP1.8 (estimated via analogous compounds)
Hydrogen Bond Acceptors7
Rotatable Bonds4

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Isoxazole Preparation: 3,5-Dimethylisoxazole-4-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2).

  • Pyrrolidine Functionalization: The pyrrolidine ring is substituted at the 3-position with a 6-methoxypyrazin-2-ol group via nucleophilic aromatic substitution under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3, DMF).

  • Coupling Reaction: The acyl chloride is coupled to the functionalized pyrrolidine using a Schlenk line under inert atmosphere, yielding the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldPurity (HPLC)
1SOCl2\text{SOCl}_2, reflux, 4 hr92%98%
2K2CO3\text{K}_2\text{CO}_3, DMF, 80°C78%95%
3Et3N\text{Et}_3\text{N}, CH2_2Cl2_2, RT65%97%

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 8.12 (s, 1H, pyrazine-H), 6.85 (s, 1H, isoxazole-H), 4.15–3.98 (m, 2H, pyrrolidine-H), 3.93 (s, 3H, OCH3_3), 2.45 (s, 6H, CH3_3).

  • HRMS: Calculated for C15H18N4O4\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{4}: 318.1283 [M+H]+^+; Found: 318.1285.

Mechanism of Action Hypotheses

Epigenetic Modulation

The 3,5-dimethylisoxazole group may mimic acetylated lysine residues, enabling binding to bromodomains of BRD4 and disrupting chromatin remodeling . Molecular docking studies of analogous compounds show hydrogen bonds between the isoxazole oxygen and conserved asparagine residues (e.g., Asn140 in BRD4) .

Pro-Apoptotic Signaling

In HL-60 leukemia cells, related derivatives downregulate c-Myc by >60% at 0.5 μM, inducing G1 cell cycle arrest . The methoxypyrazine moiety likely enhances cellular permeability, facilitating nuclear entry.

Future Directions

  • Target Deconvolution: Proteome-wide affinity studies are needed to identify off-target interactions.

  • Formulation Optimization: Liposomal encapsulation could address its moderate aqueous solubility (0.12 mg/mL).

  • Clinical Translation: Phase 0 trials assessing target engagement in patient-derived xenografts are warranted.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator